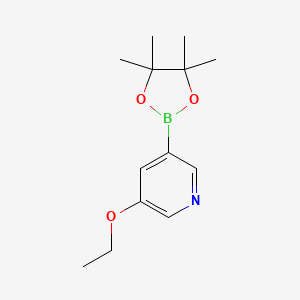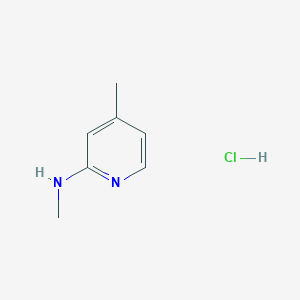
N,4-dimethylpyridin-2-amine hydrochloride
Overview
Description
N,4-dimethylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H10N2·HCl. It is a derivative of pyridine, characterized by the presence of two methyl groups and an amine group attached to the pyridine ring.
Mechanism of Action
Target of Action
N,4-dimethylpyridin-2-amine hydrochloride, also known as DMAP, is a derivative of pyridine . It is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It has been extensively used in organic syntheses, especially in coupling reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, in the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion . In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Biochemical Pathways
This compound affects various biochemical pathways. It is employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .
Pharmacokinetics
Its non-volatile, crystalline nature suggests that it may have specific ADME properties that impact its bioavailability.
Result of Action
The result of this compound’s action is the formation of various organic compounds through catalysis. For example, it facilitates the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its stability for temperature-dependent reactions has been studied . .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,4-dimethylpyridin-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyridine with dimethylamine in the presence of a suitable catalyst. Another method includes the reaction of pyridine with formaldehyde and dimethylamine . The reaction conditions typically involve heating the reactants in a solvent such as dimethylformamide (DMF) or methanol, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts such as Lewis acids can further improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N,4-dimethylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, particularly in the presence of electrophilic reagents.
Esterification: It can catalyze esterification reactions involving alcohols and carboxylic acids or anhydrides.
Properties
IUPAC Name |
N,4-dimethylpyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-3-4-9-7(5-6)8-2;/h3-5H,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWSDNFBTLZYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


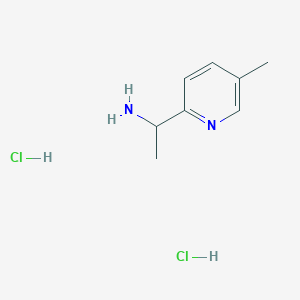
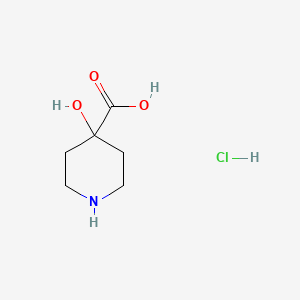
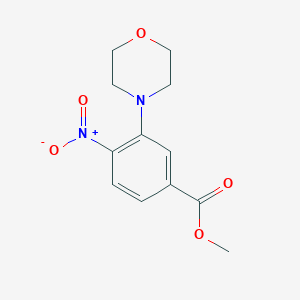
![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)
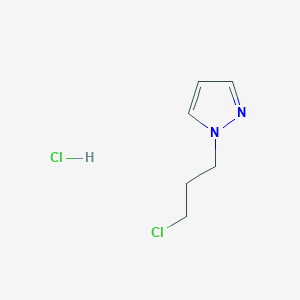





![1-BOC-3-[(DIMETHYLAMINO)METHYLENE]-4-OXOPIPERIDINE](/img/structure/B1423227.png)
